molecular formula C16H13N2P B1268890 2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine CAS No. 68469-71-6

2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine

Cat. No.: B1268890
CAS No.: 68469-71-6
M. Wt: 264.26 g/mol
InChI Key: MHYHLTYYPLBVPL-UHFFFAOYSA-N
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Description

2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine is an organophosphorus compound with the molecular formula C16H13N2P It is a bidentate ligand, meaning it can form two bonds with a central metal atom

Scientific Research Applications

2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes. It is particularly useful in catalysis and the synthesis of organometallic compounds.

    Medicine: Investigated for its potential use in drug design, particularly in the development of metal-based drugs.

    Industry: Used in the development of catalysts for various industrial processes, including polymerization and hydrogenation reactions.

Safety and Hazards

A Material Safety Data Sheet (MSDS) is available for "2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine" . This document provides information about the potential hazards of the compound and how to work safely with it.

Future Directions

The compound and related derivatives have attracted interest as precursors to highly fluorescent metal complexes of possible value as organic light emitting diodes (OLEDs) . This suggests potential future directions in the field of OLED research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine typically involves the reaction of phenylphosphine with 2-bromopyridine under palladium-catalyzed conditions. The reaction proceeds as follows:

    Reactants: Phenylphosphine and 2-bromopyridine.

    Catalyst: Palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0).

    Solvent: Toluene or another suitable organic solvent.

    Reaction Conditions: The reaction mixture is heated to reflux temperature for several hours.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and disposal of reagents and by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming phosphine oxides.

    Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.

    Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a suitable catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles for nucleophilic substitution.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine primarily involves its role as a ligand. It coordinates with metal atoms through the nitrogen atoms of the pyridine rings and the phosphorus atom. This coordination can stabilize metal centers, influence the electronic properties of the metal, and facilitate various catalytic processes. The molecular targets and pathways involved depend on the specific metal complex and the reaction being catalyzed.

Comparison with Similar Compounds

    2-(Diphenylphosphino)pyridine: Another bidentate ligand with similar coordination properties.

    2,2’-Bipyridine: A well-known bidentate ligand used in coordination chemistry.

    1,10-Phenanthroline: A bidentate ligand with a similar structure but different electronic properties.

Uniqueness: 2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine is unique due to the presence of both pyridine and phosphanyl groups, which provide a versatile coordination environment. This allows for the formation of stable metal complexes with diverse electronic and steric properties, making it valuable in various catalytic and synthetic applications.

Properties

IUPAC Name

phenyl(dipyridin-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N2P/c1-2-8-14(9-3-1)19(15-10-4-6-12-17-15)16-11-5-7-13-18-16/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYHLTYYPLBVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345361
Record name 2,2'-(Phenylphosphanediyl)dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836688
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

68469-71-6
Record name 2,2'-(Phenylphosphanediyl)dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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